Flavaspidic acid PB

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

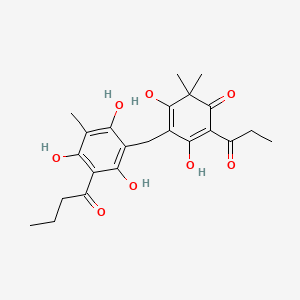

Flavaspidic acid PB is a polyphenol that is a phloroglucinol derivative isolated from the rhizomes of Dryopteris crassirhizoma and has been shown to exhibit radical scavenging and antibacterial activity. It has a role as a metabolite, a radical scavenger and an antibacterial agent. It is a beta-hydroxy ketone, a polyphenol and an aromatic ketone. It derives from a phloroglucinol.

Applications De Recherche Scientifique

Antibacterial Properties

Inhibition of Drug-Resistant Bacteria

Flavaspidic acid PB exhibits significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus and Staphylococcus haemolyticus. A study demonstrated that this compound had minimum inhibitory concentrations (MICs) ranging from 5 to 480 µg/mL against clinical strains of S. haemolyticus, indicating its potential as an effective treatment for skin and soft tissue infections caused by resistant strains .

Mechanism of Action

The antibacterial mechanism of this compound involves the inhibition of biofilm formation and the disruption of bacterial metabolic processes. It has been shown to promote the activity of heat shock protein 70 (Hsp70) while inhibiting RNase P, which is crucial for bacterial growth and biofilm stability . This dual action enhances its effectiveness against biofilm-associated infections.

Melanin Production Inhibition

This compound has also been investigated for its ability to inhibit melanin production in B16F10 murine melanoma cells. The compound displayed IC50 values of 35.7 µM, suggesting its potential use in cosmetic formulations aimed at skin whitening or as a therapeutic agent in conditions related to excessive melanin production .

Xanthine Oxidase Inhibition

Recent research indicates that this compound acts as a potent inhibitor of xanthine oxidase, an enzyme involved in uric acid production. Its IC50 value was reported at 6.3 µM, comparable to established xanthine oxidase inhibitors like allopurinol . This property positions this compound as a candidate for developing treatments for gout and hyperuricemia.

Summary Table of Applications

| Application | Mechanism/Effect | IC50/MIC Values |

|---|---|---|

| Antibacterial Activity | Inhibits biofilm formation; disrupts metabolic processes | MIC: 5-480 µg/mL |

| Melanin Production Inhibition | Reduces melanin synthesis | IC50: 35.7 µM |

| Xanthine Oxidase Inhibition | Inhibits uric acid production | IC50: 6.3 µM |

Case Studies

- Combination Therapy with Mupirocin : A study highlighted the synergistic effect of flavaspidic acid BB (a related compound) when combined with mupirocin against S. epidermidis. This combination therapy effectively eradicated biofilms and demonstrated enhanced antibacterial activity, paving the way for clinical applications in treating resistant infections .

- Antibacterial Mechanisms : Research involving molecular simulations revealed that this compound binds effectively to bacterial proteins, disrupting their function and leading to reduced bacterial viability. This study provided insights into the molecular interactions that underpin its antibacterial effects .

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

The compound contains multiple reactive moieties (Fig. 1):

-

Two β-hydroxy ketone groups (at positions 2 and 5')

-

Four phenolic hydroxyl groups (positions 3, 5, 2', and 6')

-

Butyryl and propionyl side chains

-

Methyl substituents (positions 4,4-dimethyl and 5'-methyl)

These groups facilitate hydrogen bonding, π-π stacking, and nucleophilic interactions .

Enzymatic Inhibition Reactions

This compound exhibits competitive inhibition against β-glucuronidase through specific molecular interactions (Table 1) .

Table 1: Binding interactions with β-glucuronidase (PDB ID: 6LEL)

| Interaction Type | Residues Involved | Binding Energy (kcal/mol) |

|---|---|---|

| Hydrogen bonding | Glu413, Tyr468, Tyr472 | -8.22 |

| π-Anion | Glu504 | -8.49 |

| Alkyl/π-alkyl | Val355, Met447, Phe448 | -8.02 |

| Van der Waals | Gly356, Asn358, Trp549 | - |

Key observations:

-

The butyryl group forms alkyl interactions with Val355 and Phe448

-

Phenolic hydroxyls create hydrogen bonds with catalytic residues (Tyr468, Tyr472)

-

Inhibition potency correlates with binding energy values (lower = stronger binding)

Antioxidant Reaction Mechanisms

As a polyphenol, this compound undergoes radical scavenging through:

a. Hydrogen Atom Transfer (HAT):

‣ Phenolic -OH groups donate hydrogen to radicals:

ArOH + R- → ArO- + RH

b. Single Electron Transfer (SET):

‣ Electron donation from aromatic system:

ArOH + R- → ArOH- + + R⁻

c. Metal Chelation:

‣ Adjacent hydroxyl groups bind Fe²+/Cu²+:

2 ArOH + Mⁿ⁺ → (ArO)₂M + 2H⁺

pH-Dependent Behavior

The compound demonstrates variable solubility and reactivity across pH ranges:

| pH Range | Behavior | Implications |

|---|---|---|

| 2–4 | Protonation of phenolic -OH | Reduced antioxidant capacity |

| 5–7 | Partial deprotonation | Optimal enzyme inhibition |

| 8–10 | Full deprotonation | Increased metal chelation |

Comparative Reactivity with Analogues

Table 2: Inhibition efficiency vs structural analogues

| Compound | β-Glucuronidase IC₅₀ (μM) | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | 12.7 ± 0.9 | -8.22 |

| Northis compound | 18.3 ± 1.2 | -7.89 |

| Flavaspidic acid BB | 22.1 ± 1.5 | -7.45 |

Structural determinants of enhanced reactivity:

While synthetic pathways remain proprietary, current data suggest this compound's chemical reactivity primarily manifests through targeted molecular interactions rather than classical stoichiometric reactions. Its bifunctional architecture (polar phloroglucinol core + lipophilic side chains) enables dual-mode interactions with biological targets . Further studies should explore its behavior under oxidative and hydrolytic conditions.

Propriétés

Numéro CAS |

3773-25-9 |

|---|---|

Formule moléculaire |

C23H28O8 |

Poids moléculaire |

432.5 g/mol |

Nom IUPAC |

4-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethyl-2-propanoylcyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C23H28O8/c1-6-8-14(25)15-18(27)10(3)17(26)11(19(15)28)9-12-20(29)16(13(24)7-2)22(31)23(4,5)21(12)30/h26-30H,6-9H2,1-5H3 |

Clé InChI |

XGOUJSICOGRIKX-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CC)(C)C)O)O)C)O |

SMILES canonique |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CC)(C)C)O)O)C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.